Cas no 625-37-6 (trans-2-Butenamide)

trans-2-Butenamide 化学的及び物理的性質
名前と識別子
-
- trans-2-Butenamide
- 2-Butenamide, (2E)-
- Crotonamide
- trans-Crotonamide
- (E)-2-butenamide
- (E)-but-2-enamide
- (E)-CrotonaMide
- 2-Butenamide
- 2-ButenaMide,(2E)
- trans-1-(AMinocarbonyl)-2-Methyl-ethylene
- trans-Crotonamid
- 8C4LV3GQ8L
- UNII-8C4LV3GQ8L
- AS-56402
- (2E)-2-Butenamide #
- NSC-11802
- CS-0336304
- EN300-1180022
- DB-266985
- BDBM50226175
- CHEMBL58562
- 2-Butenamide, (E)-
- 625-37-6
- NSC 11802
- AI3-16505
- BRN 0506110
- AKOS015839123
- trans-2-Butenoic acid amide
- 23350-58-5
- D89245
- But-2-enoic acid amide
- NSC11802
- AT39166
- Crotonamide, (E)-
- MFCD00059859
- DB-254287
- 2-Butenamide,(2E)-
- trans 2-Butenoic acid amide
- (2E)-but-2-enamide
-
- MDL: MFCD00059859
- インチ: InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+
- InChIKey: NQQRXZOPZBKCNF-NSCUHMNNSA-N
- ほほえんだ: C/C=C/C(N)=O
計算された属性
- せいみつぶんしりょう: 85.05280
- どういたいしつりょう: 85.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 75.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 43.1A^2
じっけんとくせい
- 色と性状: NA
- 密度みつど: 0.9461
- ゆうかいてん: 140-143°C
- ふってん: 156.6°C (rough estimate)
- フラッシュポイント: 86ºC
- 屈折率: 1.4420
- PSA: 43.09000
- LogP: 0.74810
trans-2-Butenamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
trans-2-Butenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-213083-250mg |
trans-2-Butenamide, |
625-37-6 | 250mg |
¥1880.00 | 2023-09-05 | ||
TRC | B690200-2.5g |
trans-2-Butenamide |
625-37-6 | 2.5g |
$ 276.00 | 2023-04-18 | ||
Enamine | EN300-1180022-5.0g |
(2E)-but-2-enamide |
625-37-6 | 95% | 5g |
$61.0 | 2023-06-08 | |
TRC | B690200-250mg |
trans-2-Butenamide |
625-37-6 | 250mg |
$ 65.00 | 2023-09-08 | ||
Enamine | EN300-1180022-50mg |
(2E)-but-2-enamide |
625-37-6 | 95.0% | 50mg |
$19.0 | 2023-10-03 | |
Enamine | EN300-1180022-10000mg |
(2E)-but-2-enamide |
625-37-6 | 95.0% | 10000mg |
$240.0 | 2023-10-03 | |
Aaron | AR00EFEY-2.5g |
2-Butenamide, (2E)- |
625-37-6 | 95% | 2.5g |
$91.00 | 2025-01-24 | |
Enamine | EN300-1180022-2.5g |
(2E)-but-2-enamide |
625-37-6 | 95% | 2.5g |
$58.0 | 2023-06-08 | |
A2B Chem LLC | AG72062-250mg |
2-Butenamide, (2E)- |
625-37-6 | 95% | 250mg |
$228.00 | 2024-04-19 | |
A2B Chem LLC | AG72062-1g |
2-Butenamide, (2E)- |
625-37-6 | 95% | 1g |
$255.00 | 2024-04-19 |
trans-2-Butenamide 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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3. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
trans-2-Butenamideに関する追加情報
Introduction to trans-2-Butenamide (CAS No. 625-37-6)
trans-2-Butenamide, with the chemical formula C₄H₇NO, is a versatile intermediate in organic synthesis and pharmaceutical research. Its CAS number, 625-37-6, uniquely identifies it in scientific literature and industrial applications. This compound is particularly valued for its role in the synthesis of various bioactive molecules, including agrochemicals and potential pharmaceutical candidates. The amide functional group in its structure contributes to its reactivity, making it a valuable building block in medicinal chemistry.
The structure of trans-2-Butenamide features a trans configuration around the double bond, which influences its physical properties and reactivity. This geometric arrangement makes it an interesting subject for studying stereoelectronic effects in molecular interactions. Recent studies have highlighted its significance in developing novel compounds with improved biological activity.
In the realm of pharmaceutical research, trans-2-Butenamide has been explored as a precursor for designing molecules with potential therapeutic effects. Its amide linkage is a common motif in drug molecules, contributing to their stability and bioavailability. Researchers have leveraged its reactivity to develop derivatives with enhanced pharmacological properties. For instance, modifications of the amide group have led to compounds with anti-inflammatory and analgesic effects, showcasing the compound's versatility.
One of the most compelling aspects of trans-2-Butenamide is its role in synthesizing complex organic molecules. Its double bond and amide group provide multiple sites for functionalization, enabling chemists to create a wide array of derivatives. These derivatives have found applications in various fields, including materials science and agrochemicals. The compound's ability to undergo polymerization reactions has also been exploited in developing novel polymers with specific properties.
Recent advancements in synthetic chemistry have further expanded the applications of trans-2-Butenamide. Techniques such as transition metal-catalyzed reactions have enabled more efficient and selective transformations of this compound. These methods have allowed researchers to access previously inaccessible derivatives with high precision. The development of new catalytic systems has also made the synthesis of trans-2-Butenamide derivatives more sustainable and environmentally friendly.
The biological activity of trans-2-Butenamide has been extensively studied, particularly in the context of drug discovery. Its derivatives have shown promise as inhibitors of various enzymes and receptors involved in disease pathways. For example, some amide-based compounds derived from trans-2-Butenamide have demonstrated inhibitory effects on proteases associated with inflammation and cancer. These findings underscore the compound's potential as a lead molecule for developing new therapeutic agents.
In conclusion, trans-2-Butenamide (CAS No. 625-37-6) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules. The ongoing research into its derivatives continues to uncover new possibilities for its use in developing innovative solutions across multiple scientific disciplines.
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